molecular formula C25H35NO5 B10989727 (4E)-N-cycloheptyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-cycloheptyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B10989727
M. Wt: 429.5 g/mol
InChI Key: WXHALYXEKQHCIS-LFIBNONCSA-N
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Description

The compound (4E)-N-cycloheptyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a synthetic amide derivative characterized by a cycloheptylamine moiety, a hex-4-enamide backbone, and a substituted benzofuran core. The (4E)-stereochemistry of the double bond introduces rigidity to the molecule, influencing its conformational stability .

Properties

Molecular Formula

C25H35NO5

Molecular Weight

429.5 g/mol

IUPAC Name

(E)-N-cycloheptyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C25H35NO5/c1-16(12-14-21(27)26-18-9-7-5-6-8-10-18)11-13-19-23(29-3)17(2)20-15-31-25(28)22(20)24(19)30-4/h11,18H,5-10,12-15H2,1-4H3,(H,26,27)/b16-11+

InChI Key

WXHALYXEKQHCIS-LFIBNONCSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3CCCCCC3)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3CCCCCC3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-cycloheptyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Methoxy Groups: Methoxylation reactions are used to introduce methoxy groups at specific positions on the benzofuran ring.

    Attachment of the Cycloheptyl Group: This step involves the use of cycloheptyl amine in a coupling reaction.

    Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-N-cycloheptyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(4E)-N-cycloheptyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (4E)-N-cycloheptyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Substituent Variations in the Benzofuran Core

Compound Name Benzofuran Substituents Functional Groups Molecular Formula Molecular Mass
Target Compound 4,6-dimethoxy, 7-methyl, 3-oxo Methoxy, methyl, ketone C26H35NO5 449.57 g/mol
(4E)-N-Cyclooctyl analog () 4-hydroxy, 6-methoxy, 7-methyl, 3-oxo Hydroxyl, methoxy, methyl, ketone C25H35NO5 429.56 g/mol
Sorbitol ester derivative () 4-hydroxy, 6-methoxy, 7-methyl, 3-oxo Hydroxyl, methoxy, methyl, ester C22H28O9 436.46 g/mol

Key Observations :

  • The sorbitol ester derivative () replaces the amide with an ester linkage, likely altering solubility and metabolic stability .

Variations in the N-Substituent

Compound Name N-Substituent Molecular Formula Molecular Mass Notable Features
Target Compound Cycloheptyl C26H35NO5 449.57 g/mol Moderate lipophilicity due to cycloalkyl group
(4E)-N-(4-Chlorobenzyl) analog () 4-Chlorobenzyl C25H28ClNO5 457.95 g/mol Electron-withdrawing Cl may enhance reactivity
(4E)-N-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl] analog () Thiadiazolyl C23H29N3O5S 459.56 g/mol Heterocyclic group introduces π-π stacking potential

Key Observations :

  • The thiadiazole group () adds a sulfur-containing heterocycle, which may improve bioavailability or confer unique solid-state packing via S···O interactions .

Physicochemical and Functional Implications

  • Hydrogen Bonding: The hydroxyl group in the cyclooctyl analog () enables stronger hydrogen-bond donor activity compared to the methoxy group in the target compound, as predicted by graph-set analysis in crystalline networks .
  • Lipophilicity : Cycloheptyl and cyclooctyl substituents () increase lipophilicity relative to the chlorobenzyl analog (), which may affect membrane permeability.

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